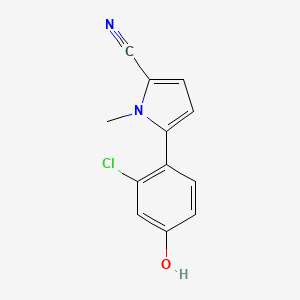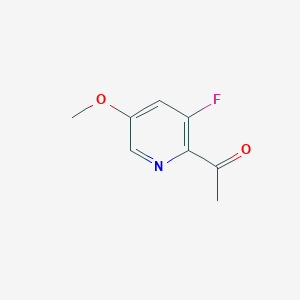
3,6-Dibromo-1,2,4-triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Dibromo-1,2,4-triazine is a heterocyclic compound with the molecular formula C3HBr2N3. It is a derivative of 1,2,4-triazine, where two bromine atoms are substituted at the 3rd and 6th positions of the triazine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dibromo-1,2,4-triazine can be achieved through several methods:
-
Direct Bromination: : One common method involves the direct bromination of 1,2,4-triazine. This reaction typically uses bromine or a bromine source such as N-bromosuccinimide in the presence of a catalyst like iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 3rd and 6th positions .
-
Multistep Synthesis: : Another approach involves a multistep synthesis starting from readily available precursors. For example, the synthesis can begin with the formation of a triazine ring followed by selective bromination using brominating agents under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
3,6-Dibromo-1,2,4-triazine undergoes various chemical reactions, including:
-
Substitution Reactions: : The bromine atoms in this compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides. These substitution reactions are typically carried out in the presence of a base and under controlled temperature conditions .
-
Oxidation and Reduction: : The compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions. Specific reagents and conditions are required to achieve these transformations .
Common Reagents and Conditions
Nucleophiles: Amines, thiols, alkoxides
Bases: Sodium hydroxide, potassium carbonate
Solvents: Dimethylformamide, acetonitrile
Temperature: Typically between 0°C to 100°C depending on the reaction.
Major Products Formed
The major products formed from substitution reactions of this compound depend on the nucleophile used. For example, substitution with an amine would yield a 3,6-diamino-1,2,4-triazine derivative .
科学的研究の応用
3,6-Dibromo-1,2,4-triazine has several scientific research applications:
-
Organic Synthesis: : It is used as an intermediate in the synthesis of more complex heterocyclic compounds. Its reactivity makes it a valuable building block in organic chemistry .
-
Medicinal Chemistry: : The compound is explored for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its derivatives for drug development .
-
Materials Science: : this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity .
作用機序
The mechanism of action of 3,6-Dibromo-1,2,4-triazine depends on its application:
-
Biological Activity: : In medicinal chemistry, the compound may interact with specific enzymes or receptors, inhibiting their function. The bromine atoms can enhance the compound’s binding affinity to its molecular targets .
-
Chemical Reactivity: : The presence of bromine atoms makes the compound highly reactive towards nucleophiles, facilitating substitution reactions. The electron-withdrawing nature of bromine also influences the compound’s reactivity in other chemical transformations .
類似化合物との比較
Similar Compounds
1,2,4-Triazine: The parent compound without bromine substitution.
3,5-Dibromo-1,2,4-triazine: A similar compound with bromine atoms at different positions.
1,3,5-Triazine: Another triazine derivative with different substitution patterns.
Uniqueness
3,6-Dibromo-1,2,4-triazine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other triazine derivatives. The bromine atoms at the 3rd and 6th positions enhance its potential for selective chemical transformations and biological activities .
特性
分子式 |
C3HBr2N3 |
|---|---|
分子量 |
238.87 g/mol |
IUPAC名 |
3,6-dibromo-1,2,4-triazine |
InChI |
InChI=1S/C3HBr2N3/c4-2-1-6-3(5)8-7-2/h1H |
InChIキー |
GAELRKDTBGDQQV-UHFFFAOYSA-N |
正規SMILES |
C1=C(N=NC(=N1)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


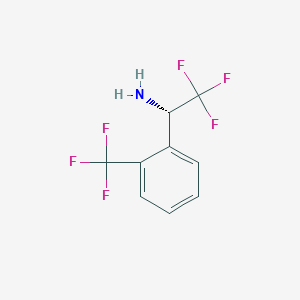
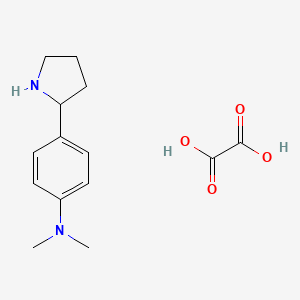

![4-(Methylthio)benzo[d]oxazol-2-amine](/img/structure/B15206499.png)

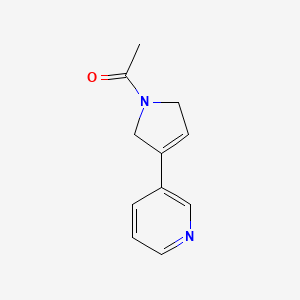
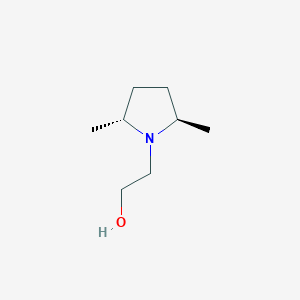
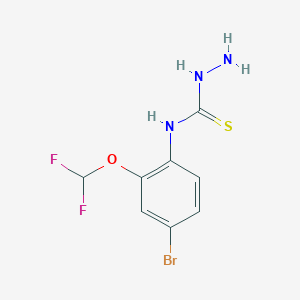
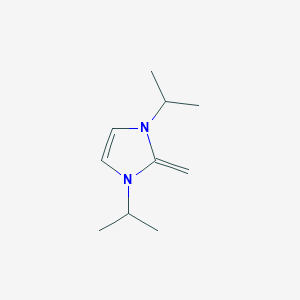
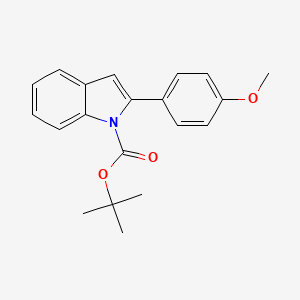
![4-Methyl-2-(1H-pyrrol-1-yl)benzo[d]thiazole](/img/structure/B15206551.png)
![(5-Methoxyimidazo[1,2-a]pyrazin-2-yl)methanol](/img/structure/B15206556.png)
